molecular formula C12H13NO6S B2867124 Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate CAS No. 300567-24-2

Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate

Cat. No.: B2867124
CAS No.: 300567-24-2
M. Wt: 299.3
InChI Key: XYRFGRPUSVXKBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate typically involves the esterification of 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thioester linkage allows for the formation of covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-hydroxybenzoate: Contains a hydroxy group instead of a nitro group.

    Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-chlorobenzoate: Features a chloro group in place of the nitro group.

Uniqueness

The presence of both a nitro group and a thioester linkage allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S/c1-18-11(14)5-6-20-10-4-3-8(12(15)19-2)7-9(10)13(16)17/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRFGRPUSVXKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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